molecular formula C10H10IN3 B13296296 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13296296
M. Wt: 299.11 g/mol
InChI Key: OUBUOPHYRIWPSX-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and acetylacetone.

    Formation of Intermediate: The first step involves the reaction of 2-iodoaniline with acetylacetone in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. This step is usually carried out under reflux conditions in an appropriate solvent like ethanol.

    Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides, nucleophiles, and electrophiles. Conditions may involve the use of catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used.

    Coupling Reactions: Catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include oxides or reduced forms of the compound.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interaction with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Iodophenyl)-1H-pyrazole: Lacks the methyl and amine groups, making it less versatile in certain reactions.

    3-(2-Bromophenyl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the halogen atom, which may reduce its potential for certain types of reactions.

Uniqueness

3-(2-Iodophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. The combination of the pyrazole ring, methyl group, and amine group also provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

5-(2-iodophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H10IN3/c1-14-10(12)6-9(13-14)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3

InChI Key

OUBUOPHYRIWPSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2I)N

Origin of Product

United States

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